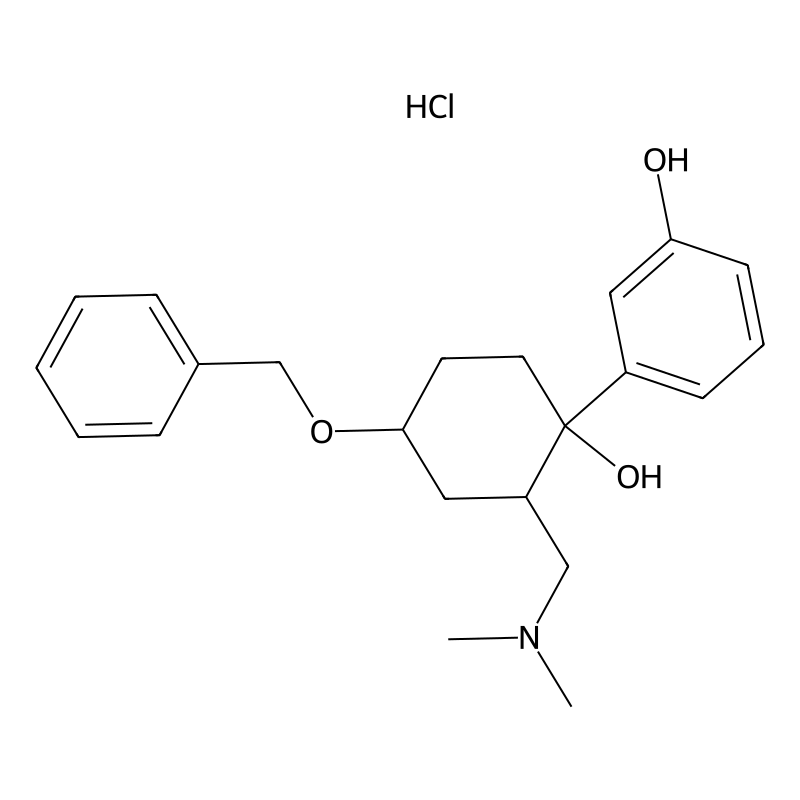3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride is a complex organic compound characterized by its unique structure, which consists of a phenolic core substituted with a benzyloxy group and a dimethylaminomethyl group. Its molecular formula is with a molecular weight of approximately 405.93 g/mol . The compound is soluble in water and exhibits properties typical of phenolic compounds, including potential biological activity.
Due to the lack of information on its use in research, there is no data available on the mechanism of action of this compound.
Chemical Properties and Availability:
Potential Biological Activities:
While the specific mechanisms of action and biological activities of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride are not fully elucidated, it has been cited in several scientific research articles for its potential involvement in various biological processes:
- Cancer Biology: A 2013 study published in the journal "Oncogene" suggests that the compound may have anti-cancer properties, potentially affecting cell proliferation and migration in certain cancer cell lines [].
- Endocrinology and Hormones: A 2018 study published in "Endocrinology" investigated the compound's potential effects on hormone-related signaling pathways [].
- Other Areas of Research: The compound has also been mentioned in research articles related to immunology/inflammation, neuroscience, and membrane transporter/ion channel activity, although the specific details and functionalities remain under investigation [, , ].
- Ether Formation: The benzyloxy group can participate in etherification reactions.
- Acid-Base Reactions: As a phenolic compound, it can donate protons, making it reactive with bases.
- Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
These reactions are crucial for modifying the compound for various applications in medicinal chemistry and material science.
Research indicates that compounds similar to 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride may exhibit significant biological activities. These include:
- Antidepressant Effects: Compounds with similar structures have been studied for their potential antidepressant properties.
- Neuroprotective Activity: Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
- Antimicrobial Properties: Certain phenolic compounds possess antimicrobial activity, which may extend to this compound.
The synthesis of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride typically involves several steps:
- Formation of the Phenolic Core: Starting from a suitable phenol derivative, the core structure is synthesized through electrophilic aromatic substitution.
- Introduction of the Benzyloxy Group: This can be achieved via a nucleophilic substitution reaction using benzyl chloride or similar reagents.
- Dimethylaminomethylation: The introduction of the dimethylaminomethyl group is accomplished through reductive amination techniques.
- Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid.
Each step requires careful optimization to ensure high yields and purity.
3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may be explored as a candidate for drug development, particularly in treating neurological disorders.
- Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.
- Material Science: Its unique properties may allow for applications in developing new materials or coatings.
Interaction studies involving 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride focus on its binding affinity and interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with serotonin receptors, which could explain its potential antidepressant effects. Further investigations using techniques like molecular docking and in vitro assays are necessary to elucidate these interactions fully.
Several compounds share structural similarities with 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxy-N,N-dimethylaniline | Contains a dimethylamino group | Simpler structure, lacks cyclohexyl ring |
| Desvenlafaxine | Antidepressant agent | Proven clinical efficacy; different functional groups |
| 4-(Benzyloxy)phenol | Basic phenolic structure | Lacks additional amine functionality |
The uniqueness of 3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride lies in its complex arrangement of functional groups that may enhance its biological activity compared to simpler analogs.
3-(4-(Benzyloxy)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride is a synthetic organic compound with the CAS number 1841081-56-8 and molecular formula C₂₂H₃₀ClNO₃ (molecular weight: 391.9315 g/mol).
The compound is classified as a hydrochloride salt of a cyclohexanol derivative with a phenol group, benzyloxy substituent, and dimethylaminomethyl side chain.
Relationship to O-Desmethyltramadol and Tramadol Derivatives
This compound is structurally and functionally linked to O-desmethyltramadol (O-DSMT), the primary active metabolite of tramadol. Tramadol (C₁₅H₂₁NO₂) undergoes hepatic demethylation via CYP2D6 to form O-DSMT, which exhibits µ-opioid receptor agonism and enhanced analgesic potency compared to tramadol.
Key distinctions include:
- Benzyloxy Protection: The 4-position benzyloxy group in the current compound distinguishes it from O-DSMT, which lacks this substituent.
- Synthetic Intermediacy: The benzyloxy group is likely a protecting group used during synthetic routes to O-DSMT derivatives, facilitating selective functionalization.
- Salt Formation: The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical intermediates.
Structural Features and Functional Groups
The compound’s structure integrates multiple pharmacophoric elements:
The cyclohexanol core and phenol moiety are conserved in tramadol analogs, while the benzyloxy and dimethylaminomethyl groups represent synthetic modifications.
Historical Context of Development and Research Significance
The compound emerged from efforts to optimize tramadol derivative synthesis, particularly for O-DSMT production. Key developments include:
- Synthetic Challenges: Early O-DSMT synthesis relied on hazardous reagents (e.g., diisobutylaluminium hydride) or low-yield chromatographic purification.
- Industrial Scalability: Modern methods use phase-transfer catalysis with potassium hydroxide in polyethylene glycol, enabling high-purity (>90%) O-DSMT with minimal waste.
- Protecting Group Strategy: The benzyloxy group in this compound aligns with benzyl ether protection strategies, widely employed to stabilize hydroxyl groups during multi-step syntheses.
This compound’s research significance lies in its role as a protected intermediate for opioid receptor-targeted analogs, particularly those avoiding CYP2D6-dependent activation.








